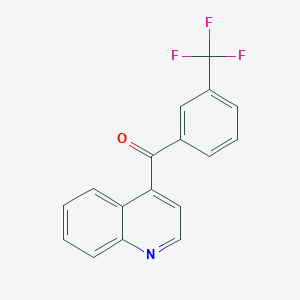

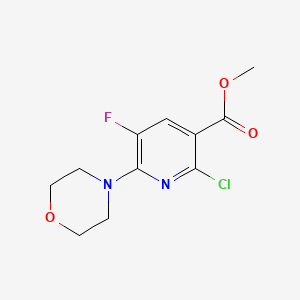

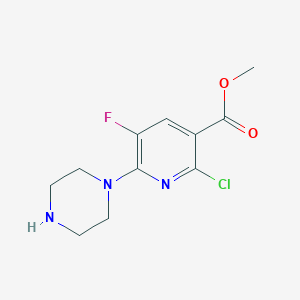

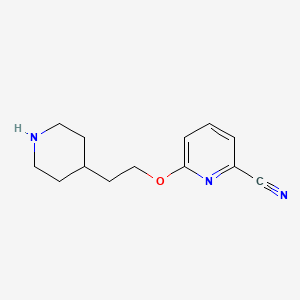

![molecular formula C13H22N2O B1406409 Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- CAS No. 1445652-12-9](/img/structure/B1406409.png)

Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-

Descripción general

Descripción

“Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-” is a complex organic compound. It contains a bicyclic structure, which means it has two rings of atoms. The “hept-5-ene” part indicates that one of these rings is a seven-membered ring with a double bond. The “carboxamide” part indicates the presence of a carboxamide functional group, which consists of a carbonyl (C=O) and an amine (NH2) group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic heptene ring and the carboxamide group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds, we might expect it to have a relatively high boiling point due to the presence of the carboxamide group, which can form hydrogen bonds .Aplicaciones Científicas De Investigación

- Field : Organic Chemistry

- Application : This research describes an improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione by Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol .

- Method : The method involves the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol .

- Results : The result is an improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione .

- Field : Organic Chemistry

- Application : This research involves the epoxidation of endo- and exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid N-arylimides .

- Method : The method involves the use of a solution of peracetic acid in anhydrous dioxane .

- Results : The result is the formation of 5,6-exo-epoxybicycloheptanedicarboxylic acid N-arylimides .

Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol

Epoxidation of Bicyclo[2.2.1]hept-5-ene-2,3-endo- and Exodicarboxylic Acid N-Arylimides

- Field : Polymer Chemistry

- Application : This research involves the transition metal-catalyzed synthesis of norbornene-derived homopolymers having pendent t-Boc-protected quinizarin moieties for patterned fluorescence images .

- Method : The method involves the use of transition metal catalysts .

- Results : The result is the formation of norbornene-derived homopolymers .

- Field : Material Science

- Application : This research involves the synthesis and study of the corrosion-protective properties of acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .

- Method : The method involves the preparation of acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .

- Results : The result is the formation of acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with good corrosion-protective properties .

- Field : Physical Chemistry

- Application : This research involves the collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .

- Method : The method involves dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results : The result is a collection of critically evaluated thermodynamic property data for pure compounds .

Transition Metal-Catalyzed Synthesis of Norbornene-Derived Homopolymers

Synthesis and Corrosion-Protective Properties of Acetylenic Esters of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid

Thermodynamic Property Data for Bicyclo[2.2.1]hept-2-ene

- Field : Polymer Chemistry

- Application : This research involves the Co (II) catalyzed polymerization of bicyclo [2.2.1]hept-2-ene in the presence of ethene .

- Method : The method involves the use of Co (II) as a catalyst .

- Results : The result is the formation of a polymer .

- Field : Organic Chemistry

- Application : This research involves the synthesis of cis, exo -2,3-diarylsubstituted bicyclo [2.2.1]heptanes or bicyclo [2.2.1] hept-2-enes .

- Method : The method involves the use of bicyclo [2.2.1]hept-2-ene .

- Results : The result is the formation of cis, exo -2,3-diarylsubstituted bicyclo [2.2.1]heptanes or bicyclo [2.2.1] hept-2-enes .

- Field : Polymer Chemistry

- Application : This research involves the transition metal-catalyzed synthesis of norbornene-derived homopolymers having pendent t-Boc-protected quinizarin moieties for patterned fluorescence images .

- Method : The method involves the use of transition metal catalysts .

- Results : The result is the formation of norbornene-derived homopolymers .

Co (II) catalyzed polymerization of bicyclo [2.2.1]hept-2-ene

Synthesis of cis, exo -2,3-diarylsubstituted bicyclo [2.2.1]heptanes or bicyclo [2.2.1] hept-2-enes

Transition Metal-Catalyzed Synthesis of Norbornene-Derived Homopolymers

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5-aminopentyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c14-6-2-1-3-7-15-13(16)12-9-10-4-5-11(12)8-10/h4-5,10-12H,1-3,6-9,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIFKLWZMRUFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)NCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.